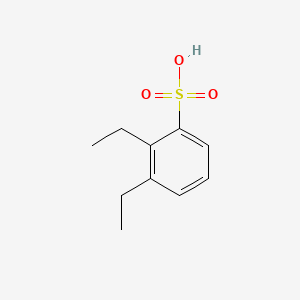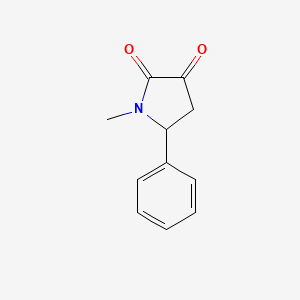
1-Methyl-5-phenylpyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-phenylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. This compound features a five-membered ring with a nitrogen atom and two carbonyl groups, making it a valuable scaffold for the development of bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-phenylpyrrolidine-2,3-dione typically involves the cyclization of suitable precursors. One common method is the Pd-catalyzed asymmetric cyclization/alkoxycarbonylation sequence, which employs the interaction of amide-tethered 1,6-enynes with carbon monoxide and an alcohol. This reaction offers excellent chemo-, regio-, and enantioselectivities under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-Methyl-5-phenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted phenyl derivatives, and more complex heterocyclic compounds .
科学的研究の応用
1-Methyl-5-phenylpyrrolidine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Methyl-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Another nitrogen-containing heterocycle with similar applications.
Pyrrolidine-2-one: A related compound with a single carbonyl group.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
1-Methyl-5-phenylpyrrolidine-2,3-dione is unique due to its dual carbonyl groups and phenyl substitution, which provide distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel bioactive compounds with diverse therapeutic potential .
特性
CAS番号 |
37096-18-7 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
1-methyl-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-10(13)11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChIキー |
VBHHMBPIAWTPRI-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(=O)C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


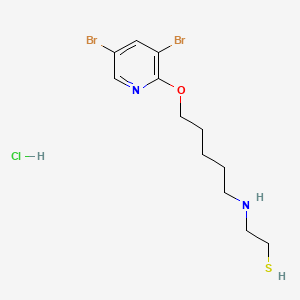



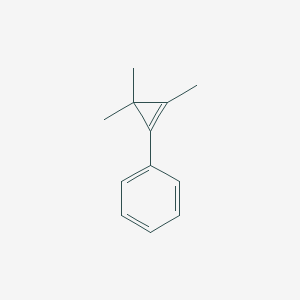


![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
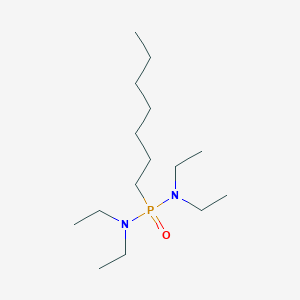


![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
